7-(Trifluoromethyl)quinoxalin-2(1H)-one
Overview
Description
7-(Trifluoromethyl)quinoxalin-2(1H)-one is a heterocyclic compound characterized by the presence of a quinoxaline ring substituted with a trifluoromethyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C3-functionalization via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Industrial Production Methods: Industrial production of this compound often employs metal-free methodologies, which are environmentally benign and sustainable. For instance, visible-light-promoted direct C3 alkylation using unactivated alkyl iodides has been reported as an efficient method . This approach allows for the synthesis of a broad range of valuable 3-alkylated quinoxalin-2(1H)-ones at room temperature, showcasing high functional-group tolerance .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield 3-alkylated quinoxalin-2(1H)-ones .
Scientific Research Applications
7-(Trifluoromethyl)quinoxalin-2(1H)-one has robust applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits diverse biological activities, making it a candidate for drug development.
Industry: Used in the agricultural sector for the development of agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the functionalization of the quinoxaline ring, which can interact with various biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
- Quinoxalin-2(1H)-one
- 3-Alkylated quinoxalin-2(1H)-ones
- Fluoroalkyl-containing quinoxalin-2(1H)-ones
Uniqueness: 7-(Trifluoromethyl)quinoxalin-2(1H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEVOLAJDVZFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579194 | |
Record name | 7-(Trifluoromethyl)quinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-41-7 | |
Record name | 7-(Trifluoromethyl)quinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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